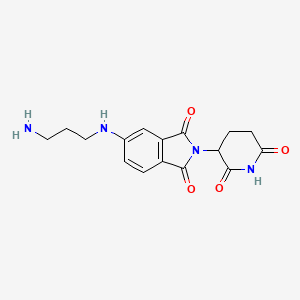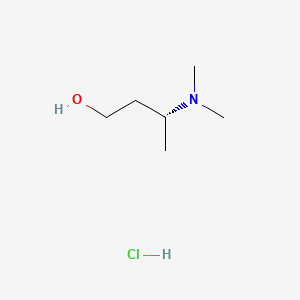
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate is a chemical compound with the molecular formula C16H23NO3. It features a benzyl group attached to a carbamate moiety, which is further linked to a cycloheptyl ring bearing a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-hydroxycycloheptyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with (1-hydroxycycloheptyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Benzyl ((1-oxocycloheptyl)methyl)carbamate
Reduction: Benzyl ((1-hydroxycycloheptyl)methyl)amine
Substitution: Various benzyl-substituted carbamates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of Benzyl ((1-hydroxycycloheptyl)methyl)carbamate involves the cleavage of the carbamate group by enzymatic hydrolysis. This process releases the active amine, which can then interact with its molecular targets. The pathways involved include:
Enzymatic Hydrolysis: Catalyzed by esterases or carbamate hydrolases.
Molecular Targets: The released amine can interact with receptors or enzymes, modulating their activity
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl ((1-hydroxycyclohexyl)methyl)carbamate
- Benzyl ((1-hydroxycyclopentyl)methyl)carbamate
- Benzyl ((1-hydroxycyclooctyl)methyl)carbamate
Uniqueness
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered and five-membered counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
benzyl N-[(1-hydroxycycloheptyl)methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c18-15(20-12-14-8-4-3-5-9-14)17-13-16(19)10-6-1-2-7-11-16/h3-5,8-9,19H,1-2,6-7,10-13H2,(H,17,18) |
Clave InChI |
LVQSIHJPONSQFD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(CNC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)


![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)




![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)

![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)



